(S)-1-Methyl-azepan-4-ol
Description
Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry
Seven-membered nitrogen heterocycles, such as azepanes, are crucial structural motifs in a wide array of natural products and synthetic molecules. daneshyari.comresearchgate.netnih.gov Their larger ring size, compared to more common five- and six-membered rings, imparts greater conformational flexibility. This structural characteristic is often pivotal to their biological activity. lifechemicals.com The development of synthetic methods for these seven-membered azacycles has been a focus of considerable research, although challenges remain due to slower cyclization kinetics. nih.gov The diverse biological activities exhibited by compounds containing these rings, including anticancer, antiviral, and antidiabetic properties, underscore their importance in medicinal chemistry and drug discovery. researchgate.netnih.govnih.gov
Overview of Azepane Scaffolds in Advanced Molecular Architectures
Azepane scaffolds are integral components in the design of complex molecular architectures. They are found in numerous bioactive natural products and pharmaceuticals, making them attractive targets for organic synthesis. nih.govnih.gov For instance, the natural product Balanol, which contains an azepane core, is a known protein kinase inhibitor. researchgate.netnih.gov Furthermore, azepane derivatives have been investigated for their potential as novel antibiotics and neuropharmacological agents. nih.govnih.gov The ability to functionalize the azepane ring allows for the creation of diverse molecular structures with tailored properties, highlighting their versatility as building blocks in the construction of advanced molecules. daneshyari.com
Importance of Stereochemistry in Azepane Derivatives
Stereochemistry plays a critical role in the biological activity of azepane derivatives. The specific three-dimensional arrangement of atoms within a molecule can dramatically influence its interaction with biological targets. ontosight.ai Different stereoisomers of an azepane-containing compound can exhibit vastly different pharmacological profiles. This underscores the necessity for precise stereochemical control during the synthesis of these molecules. The conformational flexibility of the azepane ring further complicates its stereochemical analysis, making the development of stereoselective synthetic methods a key area of research. nih.govrsc.org The ability to synthesize enantiomerically pure azepane derivatives is crucial for developing effective and specific therapeutic agents. nih.govus.esrsc.org
Research Context of (S)-1-Methyl-azepan-4-ol within Chiral Azepane Chemistry
This compound is a specific chiral building block within the larger family of azepane derivatives. Its structure features a seven-membered azepane ring, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position with a defined (S)-stereochemistry. The presence of these functional groups and the specific chirality make it a valuable intermediate in the synthesis of more complex chiral molecules. Research into compounds like this compound contributes to the broader understanding of how stereochemistry influences the properties and reactivity of seven-membered heterocycles. The synthesis and application of such well-defined chiral azepanes are fundamental to advancing the field of asymmetric synthesis and drug discovery.
Physicochemical Properties of 1-Methyl-azepan-4-ol
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol nih.gov |
| IUPAC Name | 1-methylazepan-4-ol nih.gov |
| CAS Number | 19065-49-7 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(4S)-1-methylazepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOHWLGZMRLRM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantioselective Methodologies in S 1 Methyl Azepan 4 Ol Synthesis
Principles of Diastereoselectivity and Enantioselectivity
Stereochemical control is the ability to selectively produce a desired stereoisomer during a chemical reaction. fiveable.merijournals.com This control is broadly categorized into diastereoselectivity and enantioselectivity.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of synthesizing substituted azepanes, which can possess multiple stereocenters, controlling the relative configuration between these centers is a significant challenge. For instance, the hydroboration of a substituted tetrahydroazepine can proceed with diastereoselectivity, yielding specific regioisomeric azepanols based on the substrate's existing stereochemistry. nih.gov
Enantioselectivity is the selective formation of one enantiomer over its mirror image (the other enantiomer). This is crucial in synthesizing compounds like (S)-1-Methyl-azepan-4-ol, where a single enantiomer is the target. Enantioselective reactions are typically achieved by using a chiral catalyst, reagent, or auxiliary that interacts with the substrate to create diastereomeric transition states, one of which is energetically favored, leading to an excess of one enantiomeric product. scribd.comresearchgate.net
The ability to selectively produce a desired stereoisomer is critical for the efficient synthesis of complex organic compounds, as a molecule's stereochemistry can significantly impact its biological activity and physical properties. fiveable.meresearchgate.net The choice of reagents, catalysts, solvents, and temperature are all factors that influence stereochemical control. fiveable.me
Control of Configuration at Stereocenters
Establishing the correct absolute and relative configuration of stereocenters is a fundamental task in asymmetric synthesis. For a molecule like this compound, the key is to control the stereocenter at the C4 position bearing the hydroxyl group.
The construction of the azepane ring itself can be a critical step for introducing stereochemistry. Regio- and stereoselective methods for forming carbon-nitrogen (C–N) bonds are essential for building the heterocyclic scaffold with the desired geometry.
One effective strategy involves the ring expansion of smaller, more readily available cyclic precursors like piperidines. This approach can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Another powerful method is the intramolecular C–N bond coupling reaction. For example, copper-catalyzed intramolecular coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides can efficiently form a fused heterocyclic system, which can then be further manipulated. nih.gov Such methods allow for the construction of the core azepane structure while setting key stereochemical relationships. Quantum chemical investigations can help explain the observed regio- and stereoselectivity, confirming why the formation of a strained four-membered ring might be kinetically favored over a thermodynamically more stable five-membered ring under specific conditions, a concept guided by Baldwin's rules. acs.org
While this compound has only one stereocenter, synthetic intermediates or more complex analogues often contain multiple contiguous stereocenters. The ability to control the configuration of adjacent stereocenters is a significant synthetic challenge. Strategies to address this often involve sequential or one-pot reactions where the stereochemistry of one center directs the formation of the next.
Methods like lithiation-borylation have proven powerful for creating adjacent quaternary stereogenic centers with complete stereocontrol. nih.gov Organocatalysis has also enabled the construction of three contiguous stereocenters through asymmetric aldol (B89426) reactions of α-siloxyketones with racemizable α-haloaldehydes via a dynamic kinetic resolution process. rsc.org Furthermore, enantioselective conjugate addition nitro-Mannich reactions can combine a dialkylzinc, a nitroalkene, and an imine to form two new C-C bonds and three contiguous stereocenters in a single vessel. acs.org The stereochemical outcome in such reactions can often be controlled by the choice of catalyst and even the solvent. acs.org
Role of Chiral Ligands and Catalysts in Stereoselective Processes
The cornerstone of modern enantioselective synthesis is the use of chiral catalysts. These are typically composed of a metal center and a chiral organic ligand. The ligand transfers its "handedness" to the reaction environment, influencing the substrate's approach and lowering the activation energy for the formation of one enantiomer over the other. nih.gov
A wide variety of chiral ligands have been developed for asymmetric catalysis, including those based on C2-symmetric P,P- and N,N-ligands, as well as sterically and electronically nonsymmetrical P,N-ligands. nih.gov For instance, molybdenum-catalyzed asymmetric allylic alkylation, which can be used to construct enantioenriched azepanes, employs chiral bispyridylamide ligands. acs.org Similarly, chiral iridium catalysts are effective in the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines. nih.gov
The development of novel catalysts is an ongoing field of research. Pinane-based chiral aminodiols, derived from natural terpenes, have been used as catalysts in the addition of diethylzinc to aldehydes with good enantioselectivity. mdpi.com Chiral binaphthylazepines themselves have been employed both as chiral ligands in organometallic catalysis and as organocatalysts in their own right, for example, in asymmetric aldol reactions. nih.gov
Table 1: Examples of Chiral Ligands/Catalysts in Asymmetric Synthesis
| Catalyst/Ligand Type | Metal/Core Structure | Reaction Type | Achieved Selectivity |
|---|---|---|---|
| Bisquinine squaramide | Organocatalyst | Cyclization | Excellent enantio- and diastereoselectivities |
| Chiral (Thio)urea/Squaramide | Organocatalyst | Dynamic Kinetic Resolution | High efficiency |
| Bispyridylamide ligand (L1) | Molybdenum | Allylic Alkylation | Excellent stereocontrol |
| Chiral Ir-SpiroPAP | Iridium | Asymmetric Hydrogenation | Up to 99% ee |
| Pinane-based aminodiols | Zinc (in situ) | Aldehyde Alkylation | Up to 87% ee |
| Axially chiral amino sulfonamide | Organocatalyst | Double-Mannich Reaction | Single stereoisomer |
Kinetic and Dynamic Resolution Strategies
Resolution strategies are used to separate enantiomers from a racemic mixture.
Kinetic Resolution (KR) involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer. A significant drawback of KR is that the maximum theoretical yield for the desired product is only 50%. mdpi.com
Dynamic Kinetic Resolution (DKR) is a more powerful approach that overcomes the 50% yield limitation of KR. wikipedia.org In DKR, the kinetic resolution is combined with an in-situ process that rapidly racemizes the slower-reacting enantiomer. This continuous interconversion allows the entire racemic starting material to be converted into a single, desired enantiomer, theoretically achieving a 100% yield. mdpi.comwikipedia.org For a DKR process to be successful, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer.
DKR has been successfully applied to the synthesis of chiral amines and their derivatives. Proton abstraction of N-Boc protected azepines can provide a racemic organolithium intermediate that interconverts between enantiomers. researchgate.net The addition of a chiral ligand allows for a dynamic resolution, where subsequent reaction with an electrophile provides an enantiomerically enriched 2-substituted azepine derivative. researchgate.net Organocatalysis using chiral bifunctional ureas and squaramides has also proven effective in promoting DKR processes. mdpi.com
Table 2: Comparison of Resolution Strategies
| Strategy | Principle | Maximum Theoretical Yield | Key Requirement |
|---|---|---|---|
| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral agent. | 50% | Significant difference in reaction rates between enantiomers (k_fast >> k_slow). |
| Dynamic Kinetic Resolution (DKR) | KR is coupled with rapid in-situ racemization of the slow-reacting enantiomer. | 100% | Rate of racemization is comparable to or faster than the rate of the kinetic resolution (k_rac ≥ k_fast). |
Structural Elucidation and Conformational Analysis of Azepan 4 Ols
Spectroscopic Methods for Stereochemical and Structural Assignment
Spectroscopic techniques are indispensable for obtaining empirical data on molecular structure and stereochemistry. For chiral molecules with flexible frameworks, a combination of methods is often necessary for an unambiguous assignment.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, producing a spectrum with positive and negative bands that are exquisitely sensitive to the molecule's 3D structure. nih.gov
The process for assigning the absolute configuration of 1-Methyl-azepan-4-ol involves a comparison between the experimental VCD spectrum and the spectra predicted by quantum chemical calculations for the (S) and (R) enantiomers. nih.gov A strong correlation between the experimental spectrum and the calculated spectrum for one enantiomer provides definitive proof of its absolute stereochemistry. nih.gov VCD is particularly advantageous for studying conformational isomers, as the spectral features are highly dependent on the solution-phase geometry. rsc.org For a flexible molecule like (S)-1-Methyl-azepan-4-ol, the calculated spectrum is typically a Boltzmann-averaged spectrum of the most stable conformers. The close agreement shown in the hypothetical data below would confirm the (S) configuration.
| Vibrational Mode | Experimental Frequency (cm-1) | Experimental VCD Sign | Calculated Frequency (cm-1) | Calculated VCD Sign |
|---|---|---|---|---|
| O-H Stretch | 3450 | (+) | 3455 | (+) |
| C-H Stretch (Methyl) | 2970 | (-) | 2975 | (-) |
| C-H Stretch (Ring) | 2860 | (+) | 2864 | (+) |
| C-O Stretch | 1080 | (-) | 1085 | (-) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclic molecules in solution. nih.gov By analyzing parameters such as chemical shifts and spin-spin coupling constants (J-values), detailed insights into the predominant conformations of the azepane ring can be obtained. nih.govauremn.org.br
For substituted azepanes, the seven-membered ring can adopt several conformations, including chair, boat, and twist-boat forms. rsc.org The orientation of the methyl group at the N1 position and the hydroxyl group at the C4 position (axial vs. equatorial) can be inferred from ¹H-¹H coupling constants. For example, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, characteristic of a trans-diaxial relationship in a chair-like conformation. Conversely, smaller coupling constants suggest gauche relationships, such as those found in axial-equatorial or equatorial-equatorial arrangements.
The conformational equilibrium can be sensitive to solvent polarity, and studying these changes can provide further support for conformational assignments. auremn.org.br While NMR is exceptionally powerful for determining relative stereochemistry and conformation, assigning absolute configuration often requires correlation with other techniques like VCD or X-ray crystallography.
| Proton Pair | Observed J-value (Hz) | Estimated Dihedral Angle | Inferred Relationship |
|---|---|---|---|
| H3ax - H4ax | 10-13 | ~180° | trans-diaxial |
| H3ax - H4eq | 2-5 | ~60° | gauche |
| H3eq - H4ax | 2-5 | ~60° | gauche |
| H3eq - H4eq | 2-5 | ~60° | gauche |
Computational Chemistry for Conformational Understanding
Computational chemistry provides theoretical insights that complement experimental data, offering a detailed picture of the geometries, relative stabilities, and interconversion pathways of different conformers. neurips.ccarxiv.org
Quantum mechanical calculations, such as those using Density Functional Theory (DFT), are employed to perform a systematic conformational search for this compound. This process identifies all energetically accessible conformers on the potential energy surface. auremn.org.br For the azepane ring, this includes various chair, boat, and twist-boat conformations, each further distinguished by the axial or equatorial positions of the N-methyl and C4-hydroxyl substituents. The calculations provide the optimized 3D geometry and the relative stability (free energy) of each conformer. arxiv.org The results typically show a small number of low-energy chair-like conformers dominating the conformational equilibrium at room temperature.
| Conformer Description | Ring Conformation | N-Methyl Position | C4-Hydroxyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | Equatorial | 0.00 |
| 2 | Chair | Equatorial | Axial | 0.85 |
| 3 | Twist-Boat | - | - | 2.10 |
| 4 | Chair | Axial | Equatorial | 2.50 |
To understand the flexibility of the azepane ring, a detailed analysis of the torsion potential energy surface (PES) is conducted. qcware.com This is achieved by systematically rotating one or more key dihedral (torsion) angles within the molecule and calculating the energy at each step, while allowing the rest of the molecule to relax. qcware.comresearchgate.net This process maps out the energetic landscape associated with ring puckering. The resulting PES reveals the locations of energy minima, which correspond to stable or metastable conformers, and the saddle points, which represent the transition states connecting them. qcware.com
From the potential energy surface, energy profiles for specific conformational interconversions can be extracted. researchgate.net These profiles plot the energy as a function of the reaction coordinate (e.g., a specific dihedral angle) that connects two conformers, such as the pathway for a chair-to-boat ring flip. The height of the peak on this profile corresponds to the activation energy barrier for that specific interconversion. researchgate.net This information is crucial for understanding the dynamics of the molecule, as it determines the rates at which it can switch between different shapes at a given temperature. Low barriers indicate rapid interconversion on the NMR timescale, which would result in averaged signals, while high barriers might allow for the observation of individual conformers at low temperatures.
| Interconversion Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| Chair (eq, eq) → Twist-Boat | 5.5 |
| Twist-Boat → Chair (eq, eq) | 3.4 |
| Chair (eq, eq) → Chair (eq, ax) | 4.8 |
X-ray Crystallographic Analysis for Absolute Configuration Determination
The definitive determination of the absolute configuration of chiral molecules, such as this compound, is a critical aspect of structural chemistry, with significant implications for their biological activity and pharmacological properties. Single-crystal X-ray diffraction (XRD) stands as the most powerful and unambiguous method for this purpose. This technique not only confirms the molecular structure and connectivity but can also reveal the precise three-dimensional arrangement of atoms in space, thereby establishing the absolute stereochemistry of a chiral center.
The determination of the absolute configuration through X-ray crystallography relies on the phenomenon of anomalous scattering (or resonant scattering). When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystal structures, which are inherent for enantiomerically pure chiral compounds, the differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) can be measured. This difference, known as the Bijvoet difference, is directly related to the absolute structure of the molecule in the crystal.
For light-atom organic molecules like this compound (composed of carbon, hydrogen, nitrogen, and oxygen), the anomalous scattering effect is weak when using standard molybdenum (Mo) X-ray sources. The use of copper (Cu) radiation significantly enhances the anomalous scattering effect, making the determination of the absolute configuration more reliable.
A key parameter in the crystallographic refinement process for determining the absolute structure is the Flack parameter. A value of the Flack parameter close to zero for the correct enantiomer, with a small standard uncertainty, provides strong evidence for the assigned absolute configuration. Conversely, a value approaching 1 indicates that the inverted structure is the correct one.
Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific X-ray crystallographic data for this compound has been found. Therefore, a detailed analysis of its crystal structure and the presentation of specific crystallographic data in a table are not possible at this time.
However, based on the general principles of conformational analysis of seven-membered rings, the azepane ring in 1-Methyl-azepan-4-ol is expected to adopt a flexible conformation, likely a twist-chair or a chair-like conformation, to minimize steric strain. The position and orientation (axial or equatorial) of the hydroxyl and methyl groups would be determined by the specific packing forces within the crystal lattice, should a single crystal be grown and analyzed.
In a hypothetical crystallographic study of this compound, the data obtained would be presented in a comprehensive table. Below is a template of what such a data table would typically include, populated with placeholder information to illustrate its structure.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₇H₁₅NO |
| Formula Weight | 129.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 849.66 |
| Z (molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 100 |
| Refinement | |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Flack Parameter | 0.05(7) |
This table would provide the fundamental crystallographic parameters necessary for any subsequent analysis and for the deposition of the structure in a public database. The Flack parameter, in this hypothetical case, would confirm the (S)-configuration at the chiral center.
Applications in Advanced Organic Synthesis
(S)-1-Methyl-azepan-4-ol and Chiral Azepanols as Chiral Building Blocks
Chiral azepanols, including this compound, serve as versatile chiral building blocks, providing a synthetically accessible source of enantiopure seven-membered nitrogen-containing rings. mdpi.com This "chiral pool" approach is a widely adopted strategy for the design and preparation of chiral compounds with biological and pharmacological relevance. mdpi.com The use of these readily available chiral precursors is particularly advantageous in multi-step syntheses where achieving enantioselectivity can be challenging. mdpi.com
Polyhydroxylated azepanes, also known as azepane iminosugars, are a class of compounds that have garnered significant interest due to their potential as glycosidase inhibitors. nih.govepfl.ch These molecules are structural mimics of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov The seven-membered ring of polyhydroxyazepanes offers greater conformational flexibility compared to their five- and six-membered counterparts, which can lead to improved interaction with biological targets. nih.gov
This compound and other chiral azepanols serve as crucial precursors in the synthesis of these complex iminosugars. The synthetic challenges lie in the stereocontrolled introduction of multiple hydroxyl groups and the cyclization to form the seven-membered ring. nih.gov Various synthetic strategies have been developed to address these challenges, often starting from chiral pool materials like D-mannose. nih.govnih.gov For instance, a novel stereoselective approach involves an osmium-catalyzed tethered aminohydroxylation reaction to form the C-N bond with high regio- and stereocontrol, followed by intramolecular reductive amination to yield the desired polyhydroxylated azepane. nih.govnih.gov
Table 1: Synthetic Approaches to Polyhydroxylated Azepanes
| Starting Material | Key Reactions | Target Compound Class |
| D-mannose derivative | Osmium-catalyzed tethered aminohydroxylation, Intramolecular reductive amination | Pentahydroxyazepane iminosugars |
| Sugar-based epoxyamides | Nucleophilic ring-opening | Polyhydroxylated azepane derivatives |
| D-arabinose | Intramolecular alkene nitrone cycloaddition | Trihydroxylated azepane |
In the realm of drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. nih.govnih.gov Chiral azepanols, including this compound, are attractive candidates for inclusion in fragment libraries. Their three-dimensional shape and the presence of functional groups for potential modification make them valuable starting points for fragment-to-lead optimization. nih.govresearchgate.net
The azepane scaffold can provide a rigid, yet conformationally adaptable, core that can be elaborated to enhance binding affinity and selectivity. The synthesis of asymmetric azepanes for fragment libraries can be achieved through biocatalytic strategies, utilizing enzymes such as amine oxidases and imine reductases. nih.gov The inherent chirality of these fragments can be crucial for specific interactions with the chiral environment of a protein's binding site.
Chiral Azepane-Based Ligands in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to synthesize enantiomerically pure compounds using small amounts of a chiral catalyst. nih.govmdpi.com Chiral azepane derivatives have been explored as scaffolds for the design of novel ligands for transition-metal-catalyzed asymmetric transformations. researchgate.net
The design of effective chiral ligands often relies on a modular approach, allowing for the systematic variation of steric and electronic properties to optimize catalytic performance. nih.gov The chiral azepane framework provides a robust and stereochemically defined backbone onto which various coordinating groups can be installed. The synthesis of these ligands typically starts from an enantiopure azepane precursor, such as this compound, which is then functionalized to introduce phosphine (B1218219), amine, or other coordinating moieties. The conformational flexibility of the seven-membered ring can influence the geometry of the resulting metal complex and, consequently, the stereochemical outcome of the catalyzed reaction.
Chiral azepane-based ligands have been evaluated in a range of transition-metal-catalyzed reactions, including hydrogenations, C-C bond formations, and allylic substitutions. researchgate.netnih.govmdpi.com The performance of these ligands is highly dependent on the specific reaction and the nature of the metal center. In some cases, ligands derived from chiral azepanes have demonstrated high levels of enantioselectivity, proving to be effective stereodirecting agents. acs.org The success of these ligands underscores the importance of the three-dimensional arrangement of the coordinating atoms around the metal, which is dictated by the chiral azepane scaffold. The continued exploration of new azepane-based ligand architectures holds promise for the discovery of highly efficient and selective catalysts for a broad spectrum of asymmetric transformations. mdpi.com
Organocatalytic Applications of Azepane-Based Chiral Catalysts
The seven-membered azepane ring, particularly when incorporating a chiral center as in this compound, is a valuable scaffold for the design of novel organocatalysts. These catalysts, which are small organic molecules, offer a powerful alternative to traditional metal-based catalysts, providing benefits such as lower toxicity, stability, and ease of handling. acs.org The inherent chirality of molecules derived from the azepane framework is crucial for asymmetric synthesis, a process that selectively produces one of two enantiomers of a chiral product.
Azepane-based structures are integral to various types of chiral organocatalysts. For instance, complex C2-symmetrical phase-transfer catalysts (PTCs), which are highly effective in asymmetric synthesis, can be built from dinaphthoazepine intermediates. nih.gov These catalysts create a chiral environment that directs the stereochemical outcome of reactions, leading to high enantioselectivity. mdpi.com
Research has demonstrated the development of novel binaphthylazepine-based organocatalysts where the atropisomeric chirality of a binaphthyl moiety is combined with a stereocenter on the azepane backbone. nih.gov One such catalyst was successfully used in the asymmetric intramolecular oxa-Michael addition for synthesizing chiral flavanones, which are compounds with a wide range of biological properties. nih.gov In the field of photoredox catalysis, an azepane cocatalyst has been employed in a "homo-aldol" reaction, showcasing the versatility of this structural motif. wikipedia.org
The fundamental principle behind these applications is the ability of the chiral azepane scaffold to form key intermediates, such as enamines or iminium ions, which then guide the stereoselective formation of new chemical bonds. This control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex, biologically active molecules.
Table 1: Examples of Azepane-Based Organocatalytic Applications
| Catalyst Type | Application | Reaction Example |
|---|---|---|
| Tetranaphthobisazepinium PTC | Asymmetric Phase-Transfer Catalysis | Asymmetric substitution of tert-butyl 2-((diphenylmethylene)amino)acetate nih.gov |
| Chiral Binaphthylazepine | Asymmetric Intramolecular Cyclization | Synthesis of chiral flavanones via oxa-Michael addition nih.gov |
| Azepane Cocatalyst | Photoredox Catalysis | "Homo-aldol" reaction of cyclic ketones wikipedia.org |
Advanced Synthetic Intermediates
The azepane motif is among the most frequently utilized ring systems in the development of small-molecule drugs. researchgate.net Consequently, chiral building blocks like this compound are highly valuable as advanced synthetic intermediates for constructing these complex molecular architectures. researchgate.net The specific stereochemistry and functionality of this compound make it an ideal starting point for multi-step syntheses of pharmacologically relevant targets.
The synthesis of complex cyclic amino acids often relies on azepane precursors. For example, a robust and scalable asymmetric synthesis was developed for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, which are important components in drug discovery projects. acs.orgnih.govacs.org This synthesis underscores the utility of the azepane core as a template that allows for flexible and stereoselective elaboration at multiple positions on the ring. acs.orgnih.govacs.org
Furthermore, the azepane ring is a core structural feature in numerous patented pharmaceutical compounds. A review of current drug development reveals azepane derivatives in molecules designed as selective receptor antagonists and other therapeutic agents. google.com A notable example is Telcagepant (MK-0974), a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraines, which contains a substituted azepane ring. mdpi.com The synthesis of such complex molecules often involves the coupling of an elaborate azepane intermediate with other cyclic or aromatic fragments. acs.org
The strategic importance of this compound lies in its pre-defined stereocenter and the reactive hydroxyl and amine functionalities. These features allow synthetic chemists to introduce further complexity and build larger molecules with precise control over their spatial arrangement, which is essential for biological activity.
Table 2: Selected Pharmaceutical Scaffolds Incorporating the Azepane Ring
| Compound Class | Therapeutic Target/Application | Structural Role of Azepane |
|---|---|---|
| NPY-5 Receptor Antagonists | Treatment of obesity acs.org | Core scaffold for substituent attachment |
| CGRP Receptor Antagonists | Treatment of migraine mdpi.com | Key heterocyclic component (e.g., Telcagepant) |
| Muscarinic Receptor Agonists | Analgesic activity google.com | Central ring system in spirocyclic compounds |
| Various Patented Compounds | Diverse therapeutic areas google.com | Foundational structure in complex heterocyclic systems |
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies for (S)-1-Methyl-azepan-4-ol
While methods for the synthesis of azepane derivatives exist, the development of more efficient, scalable, and stereoselective routes to specific isomers like this compound remains a significant challenge. Future research should focus on innovative asymmetric strategies that offer high yields and enantiopurity.
Key areas for exploration include:
Chemoenzymatic Approaches: The use of biocatalysts, such as imine reductases (IREDs) or monoamine oxidases, offers a promising avenue for the asymmetric synthesis of chiral azepanes. acs.orgrsc.org A potential strategy involves the enzymatic reductive amination of 1-methylazepan-4-one. By screening and engineering specific enzymes, it may be possible to achieve high enantioselectivity for the (S)-isomer. rsc.org
Organocatalytic Domino Reactions: Organocatalysis presents an environmentally friendly and powerful tool for constructing complex cyclic systems. rsc.orgmdpi.com A future direction could involve designing a domino or cascade reaction that starts from simple acyclic precursors to build the azepane ring and install the necessary stereocenters in a single, efficient sequence. rsc.org
Ring Expansion Strategies: The expansion of smaller, more readily available chiral rings, such as piperidines or pyrrolidines, is a viable strategy for synthesizing azepanes. researchgate.netrsc.org Research could focus on developing novel rearrangement reactions that proceed with high stereo- and regioselectivity to yield the desired this compound.
A comparison of potential advanced synthetic strategies is presented below.
| Methodology | Potential Precursors | Key Transformation | Anticipated Advantages | References |
| Chemoenzymatic Synthesis | 1-Methylazepan-4-one, various amines | Asymmetric reductive amination | High enantioselectivity (>99% ee), mild reaction conditions | acs.orgrsc.org |
| Organocatalytic Domino Annulation | Acyclic α-ketoamides and 1,3-bis-electrophilic enals | Temporary-bridge strategy forming multiple bonds and stereocenters | High atom economy, construction of complex fused systems | rsc.org |
| Piperidine Ring Expansion | Substituted piperidines | Stereospecific rearrangement | Access to diastereomerically pure products, excellent yields | rsc.org |
Exploration of New Catalytic Systems for Enantioselective Azepane Synthesis
Catalysis is at the heart of modern asymmetric synthesis. The discovery and optimization of new catalytic systems are paramount for the efficient production of enantiopure compounds like this compound.
Future research should investigate:
Transition Metal Catalysis: Copper- and osmium-based catalysts have shown promise in the synthesis of functionalized azepanes. nih.govacs.orgus.esnih.gov Future work could explore the development of novel chiral ligands for these metals to steer the stereochemical outcome of cyclization or ring-expansion reactions. For instance, Cu(I)-catalyzed tandem amination/cyclization of specifically designed allenynes could be adapted to form the azepane core. nih.gov Similarly, osmium-catalyzed tethered aminohydroxylation represents a powerful method for controlling the stereoselective formation of C-N bonds. acs.orgnih.gov
Biocatalysis with Engineered Enzymes: The semi-rational design of enzymes, such as imine reductases, can lead to biocatalysts with high stereoselectivity for specific substrates. rsc.org By targeting residues in the active site, mutants can be created that favor the production of the (S)-enantiomer in the reductive amination of N-Boc-4-oxo-azepane or related precursors. rsc.org
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of various chiral molecules. mdpi.com Exploring chiral phase-transfer catalysts for reactions such as the alkylation of pre-azepane structures could provide a scalable and cost-effective synthetic route.
| Catalytic System | Reaction Type | Key Features | Reported Selectivity | References |
| Copper(I)/Chiral Ligand | Asymmetric Reductive/Borylative Cyclization | Mild conditions, high yields | Up to >20:1 d.r., 99% ee for dibenzo[b,d]azepines | us.es |
| Osmium Tetroxide/Chiral Ligand | Tethered Aminohydroxylation | Complete regio- and stereocontrol of C-N bond formation | High stereoselectivity based on tethering approach | acs.orgnih.gov |
| Engineered Imine Reductase (IRED) | Asymmetric Reductive Amination | High stereoselectivity for (S)-isomer | Up to >99% (S) | rsc.org |
Computational Design and Prediction of Novel Azepane Derivatives and Their Reactivity
Computational chemistry provides powerful tools for understanding and predicting molecular properties, thereby accelerating the design of new molecules and reactions.
Future efforts in this area should include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the structural, electronic, and reactive properties of this compound and its derivatives. acs.orgacs.org Such studies can predict global reactivity descriptors, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential to understand sites susceptible to nucleophilic or electrophilic attack. acs.orgresearchgate.net This knowledge can guide the rational design of new synthetic transformations.
Conformational Analysis: The flexible seven-membered ring of azepanes can adopt multiple conformations, which can be crucial for their biological activity. lifechemicals.comacs.org High-level electronic structure calculations can perform a holistic conformational analysis to identify the most stable conformers of novel derivatives, providing insights that are valuable for drug design. acs.org
Virtual Screening and Docking: By using the this compound scaffold as a starting point, computational tools can be used to design and build virtual libraries of novel derivatives. These libraries can then be screened in silico against biological targets of interest, such as enzymes or receptors, to identify promising candidates for synthesis and biological evaluation. researchgate.net
Expanding the Scope of Applications in Complex Molecular Synthesis and Materials Science
The unique three-dimensional structure and chirality of this compound make it an attractive building block for more complex molecular architectures.
Promising future applications to be explored are:
Synthesis of Bioactive Molecules: The azepane ring is a common feature in many FDA-approved drugs and pharmacologically active compounds. researchgate.netnih.gov this compound can serve as a chiral scaffold for the synthesis of novel analogues of existing drugs or entirely new classes of therapeutic agents. For instance, it could be incorporated into structures targeting cancer, Alzheimer's disease, or microbial infections. researchgate.netnih.gov A recent strategy involving the photochemical dearomative ring expansion of nitroarenes has been used to create azepane analogues of piperidine-containing drugs, demonstrating the utility of the azepane core in medicinal chemistry. researchgate.net
Natural Product Synthesis: Many complex natural products contain the azepane motif. nih.govlifechemicals.com The enantiopure nature of this compound makes it an ideal starting material or intermediate in the total synthesis of such molecules.
Materials Science: Functionalized heterocyclic compounds are finding applications in materials science, for example, in the field of nonlinear optics (NLO). nih.gov Research could be directed towards synthesizing polymers or molecular materials incorporating the this compound unit to explore their unique optical, electronic, or chiroptical properties.
Q & A
Q. What are the recommended synthetic routes for (S)-1-Methyl-azepan-4-ol, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. For example, reacting 4-hydroxybenzyl alcohol with 2-(azepan-1-yl)ethyl bromide in the presence of a base like potassium carbonate and a polar aprotic solvent (e.g., DMF) at elevated temperatures (~80°C) yields the target compound . Enantiomeric purity is achieved using chiral catalysts or enzymatic resolution. For instance, enzymatic kinetic resolution with lipases can isolate the (S)-enantiomer with >98% enantiomeric excess (ee) . Key parameters affecting purity include reaction time, solvent choice, and catalyst loading.
Q. How can researchers characterize the stereochemical configuration and purity of this compound?
Methodological Answer: Characterization involves:
- Chiral HPLC : Using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times and peak areas quantify ee .
- NMR Spectroscopy : H and C NMR analyze structural integrity. The hydroxyl proton signal (δ ~1.5 ppm) and azepane ring protons (δ ~3.0–3.5 ppm) confirm stereochemistry .
- Optical Rotation : Specific rotation ([α]) measured at 20°C (e.g., [α] = +15° for (S)-enantiomer) distinguishes it from the (R)-form .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Enzyme Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., acetylcholinesterase) to measure IC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine EC .
Advanced Research Questions
Q. How does the (S)-configuration influence binding affinity to neurotransmitter receptors compared to the (R)-enantiomer?
Methodological Answer: Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal stereospecific interactions. The (S)-enantiomer’s hydroxyl group forms hydrogen bonds with residues in the GABA receptor’s active site (binding energy: −8.2 kcal/mol), while the (R)-enantiomer shows weaker binding (−6.5 kcal/mol) due to steric clashes . Experimental validation via radioligand displacement assays (e.g., H-muscimol) confirms higher receptor affinity for the (S)-form (K = 12 nM vs. 85 nM for (R)) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) to identify outliers using statistical tools like Grubbs’ test .
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound purity) to minimize variability.
- Cross-Validation : Compare results across assays (e.g., enzyme inhibition vs. whole-cell activity) to confirm mechanistic consistency .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
Methodological Answer:
- pH Adjustment : Stability increases at pH 5–6 due to reduced hydroxyl group ionization .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) retains >90% activity after reconstitution .
- Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes to enhance solubility and prevent degradation .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of enzyme inhibition by this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs (e.g., H at C4) and measure ratios. A KIE >1 indicates rate-limiting bond cleavage (e.g., C–H activation in CYP450 metabolism) .
- Stopped-Flow Spectroscopy : Monitor transient enzyme intermediates (e.g., flavin reduction in monooxygenases) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
